REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH2:12][CH3:13].[CH:14]([B-](F)(F)F)=[CH2:15].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:12]([C:3]1[C:4]2[CH2:8][O:7][C:6](=[O:9])[C:5]=2[CH:10]=[CH:11][C:2]=1[CH:14]=[CH2:15])[CH3:13] |f:1.2,4.5.6.7|
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Name
|
|
Quantity
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1.81 g
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Type
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reactant
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Smiles
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BrC1=C(C2=C(C(OC2)=O)C=C1)CC
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Name
|
|
Quantity
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1.21 g
|
Type
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reactant
|
Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
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TEA
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Quantity
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20 mL
|
Type
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solvent
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Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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200 mg
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
|
to reflux under N2 overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
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Name
|
|
Type
|
product
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Smiles
|
C(C)C1=C(C=CC=2C(OCC21)=O)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |